(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic small molecule characterized by:
- A benzodioxol core substituted with a nitro group at position 4.
- A cyano group at the α-position of the enamide backbone.
- An N-[3-(trifluoromethyl)phenyl] substituent.
- A Z-configuration in the prop-2-enamide moiety, influencing stereoelectronic properties.
Structural elucidation of such compounds typically employs UV spectroscopy and NMR (1H and 13C), as demonstrated in analogous studies on benzodioxol-containing molecules . The nitro and trifluoromethyl groups enhance electrophilicity and metabolic stability, respectively, while the benzodioxol system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O5/c19-18(20,21)12-2-1-3-13(6-12)23-17(25)11(8-22)4-10-5-15-16(29-9-28-15)7-14(10)24(26)27/h1-7H,9H2,(H,23,25)/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVNPSSNDADVBF-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a cyano group and a nitro-substituted benzodioxole moiety, which may contribute to its bioactivity.
- Molecular Formula : CHNO
- Molecular Weight : 261.19 g/mol
- CAS Number : 197310-95-5
Research indicates that compounds featuring the benzodioxole structure often interact with various biological targets, including enzymes and receptors. The presence of the cyano and nitro groups can enhance the compound's ability to form hydrogen bonds and engage in π–π stacking interactions, potentially influencing its pharmacodynamics.
Biological Activity
-
Anticonvulsant Activity :
- A study demonstrated that derivatives of benzodioxoles exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) analysis highlighted that modifications at specific sites on the molecule can enhance efficacy against seizure models in animal studies. For instance, compounds with electron-withdrawing groups showed improved activity compared to those with electron-donating groups .
- Antitumor Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rodent models, this compound was tested for its anticonvulsant effects using the maximal electroshock seizure (MES) test. The results indicated a dose-dependent response with an effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenobarbital.
Case Study 2: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Data Table: Biological Activities Overview
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzodioxole moiety exhibit promising anticancer properties. The presence of the cyano and nitro groups in (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide enhances its biological activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways, suggesting a potential application in cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects. The structural features of this compound contribute to its ability to inhibit bacterial growth. This makes it a candidate for further development into antimicrobial agents, particularly against resistant strains .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various derivatives with enhanced pharmacological properties. Its unique structure allows chemists to modify functional groups, leading to the development of new compounds with potential therapeutic benefits .
Methodology Development
Research has focused on optimizing synthetic pathways to produce this compound efficiently. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve yields and reduce reaction times .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The European Patent (EP3348550A1) discloses acetamide derivatives with trifluoromethylbenzothiazole and methoxyphenyl groups, such as:
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Structural Differences:
| Feature | Target Compound | Patent Compounds (e.g., Example 1) |
|---|---|---|
| Aromatic Core | 6-nitro-1,3-benzodioxol | Benzothiazole or phenyl |
| Substituents | Nitro, cyano, trifluoromethylphenyl | Methoxy, trifluoromethylbenzothiazole |
| Electron Effects | Strong electron-withdrawing (NO₂, CN) | Electron-donating (OCH₃) or neutral (Ph) |
| Stereochemistry | Z-configuration in enamide | No geometric isomerism reported |
Physicochemical and ADME/Tox Properties
While direct data for the target compound are unavailable, principles from ADME/Tox optimization () suggest:
- Solubility: The nitro and cyano groups may reduce aqueous solubility compared to methoxy-substituted analogs, which have higher polarity.
- Metabolic Stability : The trifluoromethyl group in both the target and patent compounds likely improves resistance to oxidative metabolism .
- Toxicity : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), increasing toxicity risk compared to methoxy derivatives .
Functional Group Impact on Bioactivity
- Benzodioxol vs. Benzothiazole : The benzodioxol system may target enzymes like cytochrome P450 or kinases , whereas benzothiazoles are often associated with antitumor activity .
- Nitro Group : Enhances binding to nitroreductases or serves as a prodrug trigger in hypoxic environments, unlike methoxy groups.
Lumping Strategy Considerations
Per , compounds with similar substituents (e.g., trifluoromethylphenyl) could be "lumped" for predictive modeling. However, the nitro and cyano groups in the target compound necessitate separate evaluation due to divergent reactivity and toxicity profiles .
Research Implications and Gaps
- Synthetic Challenges : The Z-configuration requires precise stereochemical control, unlike the patent’s simpler acetamides.
- Biological Targets : The nitro group’s role in redox cycling or DNA damage warrants further study compared to safer methoxy analogs.
- Data Limitations : Absence of experimental ADME/Tox data for the target compound highlights the need for high-throughput screening .
Q & A
Basic: What synthetic methodologies are employed to prepare (Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?
Answer:
The synthesis typically involves a multi-step approach:
- Coupling Reaction : A carbodiimide-based reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) is used to activate carboxylic acid intermediates for amide bond formation. Reaction conditions include tetrahydrofuran (THF) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base at 0–20°C .
- Purification : Crude products are purified via column chromatography (e.g., petroleum ether/ethyl acetate gradients) and further resolved using Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) for stereochemical purity .
Basic: How is the stereochemical configuration (Z/E) of the compound validated?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) provides unambiguous confirmation of the (Z)-configuration by resolving spatial arrangements of substituents around the double bond .
- NMR Spectroscopy : and NMR analyze coupling constants (e.g., ) and NOE effects to infer stereochemistry .
Advanced: How can researchers design experiments to evaluate the nitro group's role in biological activity?
Answer:
- Analog Synthesis : Prepare derivatives with nitro group replacements (e.g., -NH, -CF) and compare bioactivity in assays (e.g., enzyme inhibition).
- Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (e.g., temperature, stoichiometry) and assess nitro group contributions to potency .
- Computational Modeling : Density Functional Theory (DFT) calculates nitro group electronic effects on binding affinity .
Advanced: How should discrepancies in reported IC50_{50}50 values across studies be addressed?
Answer:
- Assay Standardization : Validate cell lines, protein purity, and buffer conditions (e.g., pH, ionic strength) to minimize variability .
- Compound Purity : Confirm purity (>95%) via HPLC and mass spectrometry to exclude impurities affecting activity .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Z-factor) to ensure reproducibility .
Advanced: What strategies elucidate the trifluoromethyl group's role in target binding?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking the CF group and compare binding kinetics (e.g., , ) .
- Molecular Docking : Simulate interactions (e.g., hydrophobic contacts, halogen bonding) between the CF group and target residues using software like AutoDock .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic contributions (, ) of the CF group to binding .
Basic: What analytical techniques confirm compound identity and purity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Elemental Analysis : Verify C, H, N composition to ±0.4% theoretical values .
Advanced: How can solubility challenges be addressed without compromising efficacy?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures in preclinical studies to improve dissolution .
- Structural Modification : Replace hydrophobic moieties (e.g., benzodioxole) with polar bioisosteres (e.g., pyridyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
